
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate is an organic compound with a complex structure that includes a methoxycarbonylamino group, a phenylsulfanyl group, and an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antiparasitic activity.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate involves its interaction with specific molecular targets. For example, it may inhibit the development of parasitic eggs by interfering with their metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(methoxycarbonylamino)-benzoimidasole-5-thiosulfonate: This compound has similar structural features and potential antiparasitic activity.
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share the methoxycarbonylamino group and have diverse biological activities.
Uniqueness
Methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for further research.
Properties
CAS No. |
837363-59-4 |
|---|---|
Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
methyl 2-(methoxycarbonylamino)-2-phenylsulfanylacetate |
InChI |
InChI=1S/C11H13NO4S/c1-15-10(13)9(12-11(14)16-2)17-8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,14) |
InChI Key |
WTBYRAKNDMLGOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(NC(=O)OC)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[4-[(4-chlorophenyl)ethynyl]phenyl]-](/img/structure/B12535190.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclohexane-1,2-diamine](/img/structure/B12535198.png)
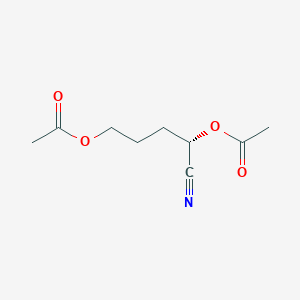
![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)
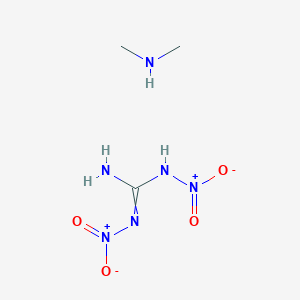
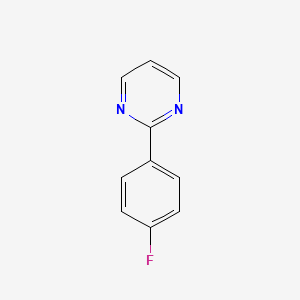
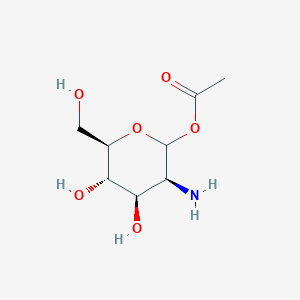

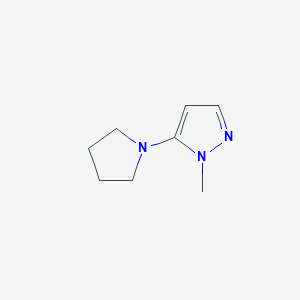
![1,3-Propanediol, 2-amino-2-[2-[4-(octyloxy)phenyl]ethyl]-](/img/structure/B12535255.png)
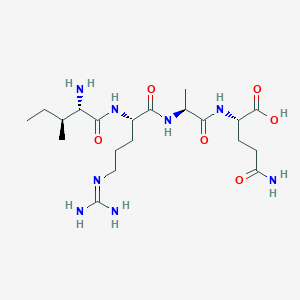

![3-[(Furan-2-yl)methyl]-2-(pyridin-3-yl)quinazolin-4(3H)-one](/img/structure/B12535266.png)

